1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, a group to which this compound belongs, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities , implying that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound’s water solubility at 25°c is estimated to be 6777e+004 mg/L , which could potentially influence its bioavailability.
Result of Action
Similar compounds have shown significant antipromastigote activity , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound’s physical form is a pale-yellow to yellow to brown solid, and it is stored in a refrigerator . These factors could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield pyrazole derivatives. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but with different substitution patterns.
3,5-Dimethylpyrazole: Lacks the amino group present in 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride.
4-Amino-1,5-dimethylpyrazole: Similar but with the amino group at a different position
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in drug development and industrial processes .
Properties
IUPAC Name |
1,5-dimethylpyrazol-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-3-5(6)7-8(4)2;/h3H,1-2H3,(H2,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRMNXXMVSSSOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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